2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide
Description
2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a 2-chlorobenzyl group at position 3, a thioacetamide linker at position 2, and an N-mesityl (2,4,6-trimethylphenyl) substituent.
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClN3O2S2/c1-14-10-15(2)21(16(3)11-14)27-20(29)13-32-24-26-19-8-9-31-22(19)23(30)28(24)12-17-6-4-5-7-18(17)25/h4-11H,12-13H2,1-3H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYYXVBMEHNIPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4Cl)SC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer.
Mode of Action
It is known that the introduction of a thiol group provides additional opportunities for further functionalization and the ability to influence oxidative processes in the organism.
Biochemical Pathways
It is known that pyrimidines and their annulated derivatives, which this compound is a part of, exhibit significant biological activity and are versatile objects for chemical modification.
Biological Activity
Molecular Formula and Weight
- Molecular Formula : C22H17Cl2N3O3S2
- Molecular Weight : 506.42 g/mol
Structural Features
The compound features a thieno[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of a chlorobenzyl group and a mesitylacetamide moiety enhances its potential biological activity.
Antiviral Properties
Research indicates that compounds similar to 2-((3-(2-chlorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-mesitylacetamide exhibit antiviral properties. Specifically, derivatives of thieno[3,2-d]pyrimidines have been studied for their efficacy against herpesviruses, including HSV-1 and HSV-2. These compounds inhibit viral replication and may serve as potential therapeutic agents against viral infections .
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial activity. Thieno[3,2-d]pyrimidines have been documented to show effectiveness against various bacterial strains. The thioether linkage in the structure may contribute to this activity by disrupting bacterial cell wall synthesis .
Anticancer Activity
Preliminary studies have indicated that thieno[3,2-d]pyrimidine derivatives possess anticancer properties. The compound's ability to induce apoptosis in cancer cells has been noted in various cell lines. Research shows that these compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
Study 1: Antiviral Efficacy
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that the inclusion of a chlorobenzyl group significantly enhanced antiviral activity against HSV-1. The study reported IC50 values indicating effective inhibition of viral replication at low concentrations .
Study 2: Antimicrobial Assessment
In vitro testing of related compounds revealed significant antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus. The minimum inhibitory concentrations (MICs) were determined to be within therapeutic ranges, suggesting potential for development as antimicrobial agents .
Study 3: Cancer Cell Line Studies
Research involving the treatment of various cancer cell lines with thieno[3,2-d]pyrimidine derivatives indicated a marked decrease in cell viability. Flow cytometry analyses showed increased rates of apoptosis in treated cells compared to controls, highlighting the compound's potential as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antiviral | Inhibition of HSV replication | |
| Antimicrobial | Effective against Staphylococcus aureus | |
| Anticancer | Induction of apoptosis in cancer cells |
Table 2: Structural Comparison with Related Compounds
| Compound Name | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 506.42 g/mol | Antiviral, Antimicrobial |
| N-(5-chloro-2-methoxyphenyl)-2-(thio)acetamide | 425.87 g/mol | Antimicrobial |
| 4-Oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide | 229.25 g/mol | Antiviral |
Comparison with Similar Compounds
N-(4-Fluorobenzyl) Analog (CAS 899547-29-6)
N-(2-Chlorobenzyl) Analog (CAS 1790193-92-8)
- Structure : Features a 4-methoxyphenyl group on the pyrimidine core and retains the 2-chlorobenzyl on the acetamide.
- Molecular Formula : C₂₂H₁₈ClN₃O₃S₂ (MW: 472.0) .
- Impact : The methoxy group’s electron-donating properties may alter electronic distribution on the pyrimidine ring, influencing binding interactions. The lower molecular weight compared to the target compound suggests slight differences in solubility.
Modifications on the Pyrimidine Core
Phenethyl-Substituted Analog (CAS 1787905-92-3)
- Structure : Replaces the 2-chlorobenzyl group with a phenethyl chain.
- Molecular Formula: Not explicitly stated, but estimated to be ~485–500 Da based on structural similarity .
Thiazolo[3,2-a]pyrimidine Derivatives (Compounds 11a and 11b)
- Structure: (2Z)-2-(Substitutedbenzylidene)-thiazolo[3,2-a]pyrimidines with 5-methylfuran-2-yl and cyano groups.
- Key Data :
- Comparison: The absence of a thieno[3,2-d]pyrimidine core in these analogs reduces structural similarity but highlights the role of cyano groups in modulating electronic properties.
Molecular Weight and Solubility Trends
| Compound | Molecular Weight | Key Substituents | Solubility Inference |
|---|---|---|---|
| Target Compound | ~480–490 (est.) | Mesityl, 2-chlorobenzyl | Low solubility (high lipophilicity) |
| N-(4-Fluorobenzyl) Analog | 474.0 | 4-Fluorobenzyl | Moderate solubility |
| N-(2-Chlorobenzyl) Analog | 472.0 | 4-Methoxyphenyl | Higher solubility than target |
Theoretical ADMET Considerations
- Mesityl Group : The bulky, hydrophobic mesityl moiety in the target compound may reduce aqueous solubility but enhance binding to hydrophobic pockets in target proteins .
- Chlorine vs. Methoxy Substituents : The 2-chlorobenzyl group’s electron-withdrawing nature may improve oxidative stability compared to the electron-donating methoxy group in CAS 1790193-92-8 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
